molecular formula C7H5Br2Cl B130762 4-Bromo-1-(bromomethyl)-2-chlorobenzene CAS No. 89720-77-4

4-Bromo-1-(bromomethyl)-2-chlorobenzene

Cat. No. B130762
CAS RN: 89720-77-4
M. Wt: 284.37 g/mol
InChI Key: DYPSDTOQOSPYOT-UHFFFAOYSA-N
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Description

4-Bromo-1-(bromomethyl)-2-chlorobenzene is a halogenated aromatic compound that contains bromine and chlorine substituents on a benzene ring. This compound is structurally related to other di-substituted benzene derivatives, such as 1-bromo-4-chlorobenzene and 2-bromo-1,4-dichlorobenzene, which have been studied for their vibrational spectroscopic properties and molecular structure .

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves multi-step reactions, including halogenation, elimination, and substitution reactions. For instance, a related compound, 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene, was synthesized through elimination, reduction, and bromination reactions starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde . Although the exact synthesis route for 4-Bromo-1-(bromomethyl)-2-chlorobenzene is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives has been extensively studied using various spectroscopic methods. For example, the molecular geometry of 2-bromo-1,4-dichlorobenzene was determined using DFT calculations, revealing a higher electronic density due to the presence of halogen atoms . Similarly, the structure of 1-bromo-4-chlorobenzene was investigated using both experimental and theoretical methods, providing insights into the impact of di-substituted halogens on the benzene molecule . These studies suggest that 4-Bromo-1-(bromomethyl)-2-chlorobenzene would also exhibit unique structural features influenced by its halogen substituents.

Chemical Reactions Analysis

Halogenated benzene derivatives participate in various chemical reactions, including dissociative electron attachment (DEA). For example, DEA to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene results in the formation of Cl- and Br- fragment anions, with the ion yields showing a pronounced temperature effect . This indicates that 4-Bromo-1-(bromomethyl)-2-chlorobenzene could also undergo DEA, leading to the formation of halide ions under specific conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by their molecular structure. The vibrational spectroscopic study of 1-bromo-4-chlorobenzene provided information on its IR intensities, Raman activities, and frequency estimation analyses, which are essential for understanding the compound's behavior under different conditions . Additionally, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were analyzed to determine their crystal structures, indicating that the presence of halogen atoms significantly affects the crystalline state and reactivity . These findings can be extrapolated to predict the properties of 4-Bromo-1-(bromomethyl)-2-chlorobenzene, such as its solubility, reactivity, and potential applications in materials science.

Scientific Research Applications

Synthesis of CCR5 Antagonists

4-Bromo-1-(bromomethyl)-2-chlorobenzene has been used in the synthesis of novel non-peptide CCR5 antagonists. This chemical serves as an intermediate in the synthesis process. These compounds have shown certain bioactivities, including acting as CCR5 antagonists with significant inhibitory concentration levels (Cheng De-ju, 2015).

Characterization and Structural Analysis

The compound has been instrumental in the preparation and characterization of various benzamide derivatives. These studies often include structural analysis using techniques like NMR, IR, and MS, providing valuable insights into the molecular structures and properties of these compounds (H. Bi, 2014).

Crystal Structure Studies

It's also used in the study of crystal structures. For example, solvates of related compounds have been analyzed to understand their crystal structures, which can differ significantly depending on the crystalline environment. This research contributes to the broader understanding of molecular interactions and conformations in different states (P. Szlachcic, W. Migda, K. Stadnicka, 2007).

Spectroscopy and Computational Studies

In spectroscopy and computational studies, this compound is used to understand molecular structures and vibrational methods. These studies contribute to the field of molecular spectroscopy and theoretical chemistry, providing deeper insights into the behaviors and properties of various compounds (V. Udayakumar, S. Periandy, S. Ramalingam, 2011).

Vapour Pressure Data Assessment

Research on 4-Bromo-1-(bromomethyl)-2-chlorobenzene includes assessing its vapor pressure data. This kind of study is crucial for understanding the thermodynamic properties of substances and can be applied in various scientific and industrial fields (H. Oonk, P. V. D. Linde, Jan Huinink, J. Blok, 1998).

Safety And Hazards

While specific safety and hazard information for 4-Bromo-1-(bromomethyl)-2-chlorobenzene is not available, it’s generally advised to avoid breathing mist, gas or vapours of bromo-organic compounds and avoid contacting with skin and eye .

properties

IUPAC Name

4-bromo-1-(bromomethyl)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2Cl/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPSDTOQOSPYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620008
Record name 4-Bromo-1-(bromomethyl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(bromomethyl)-2-chlorobenzene

CAS RN

89720-77-4
Record name 4-Bromo-1-(bromomethyl)-2-chlorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-(bromomethyl)-2-chlorobenzene
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Synthesis routes and methods I

Procedure details

5.0 g of 2-chloro-4-bromotoluene are dissolved in 120 ml of CCl4. 4.3 g of NBS and 1.6 g of AIBN are added. The mixture is heated at reflux for 15 hours, water is added, the two phases are separated and then extraction is carried out with CH2Cl2. Purification is carried out by chromatography on a silica column eluted with petroleum ether. 3.8 g of liquid are obtained.
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5 g
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120 mL
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4.3 g
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1.6 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Phosphorus tribromide (40.5 mL, 0.431 mol) was added dropwise to a solution of (4-bromo-2-chlorophenyl)-methanol (15, 86.1 g, 0.386 mol) in dichloroethane (430 mL) at 0° C. The reaction mixture was stirred for 10 minutes at this temperature then for 0.5 h at 10° C. The mixture was cooled to 0° C. and a sodium hydroxide solution (600 mL, 2N) was added dropwise. The two layers were separated and the aqueous layer was extracted with dichloroethane (200 mL). The combined organic layers were washed with water (200 mL), dried over sodium sulfate and evaporated in vacuo. The crude product (91 g) was distilled under reduced pressure (7 mmHg), to give 4-bromo-1-bromomethyl-2-chlorobenzene (62.5 g, 0.22 mol, 57%) as a colorless oil.
Quantity
40.5 mL
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reactant
Reaction Step One
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86.1 g
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reactant
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430 mL
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solvent
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600 mL
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reactant
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Synthesis routes and methods III

Procedure details

To a stirred solution of (4-bromo-2-chlorophenyl)methanol (4.34 g, 19.6 mmol) in dichloromethane (98 mL) at 0° C. is added carbon tetrabromide (6.5 g, 19.6 mmol) and triphenylphosphine (5.14 g, 19.6 mmol). The reaction mixture is stirred 16 h at room temperature. Then, the solvent is removed and the crude solid suspended in hexanes/EtOAc 9:1 (100 mL) and filtered on a silica gel pad. The pad is rinsed with hexanes/EtOAc 9:1 (100 mL) and the filtrate is concentrated in vacuo to provide the expected product 4-bromo-1-(bromomethyl)-2-chlorobenzene (7.19 g, 129%) contaminated with bromoform. 1H NMR (300 MHz, CHLOROFORM-D): δ 7.57 (1H, d, J=2.0 Hz), 7.39 (1H, dd, J=8.2, 2.0 Hz), 7.30 (1H, d, J=8.2 Hz), 4.53 (2H, s).
Quantity
4.34 g
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reactant
Reaction Step One
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6.5 g
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5.14 g
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reactant
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98 mL
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solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TP Smith, IW Windsor, KT Forest… - Journal of medicinal …, 2017 - ACS Publications
Transthyretin (TTR) is a homotetrameric protein. Its dissociation into monomers leads to the formation of fibrils that underlie human amyloidogenic diseases. The binding of small …
Number of citations: 26 pubs.acs.org

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